Thalidomide-5-methyl

PROTAC E3 ligase ligand CRBN binding

Thalidomide-5-methyl (CAS 40313-92-6) is the definitive cereblon (CRBN) E3 ligase ligand for PROTAC development. Its Ki of ~229 µM (>1,000-fold weaker than thalidomide) eliminates background degradation, ensuring that observed protein knockdown is exclusively PROTAC-driven—critical for dose-response studies and mechanistic validation. The 5-methyl group on the phthalimide ring provides a unique, chemically tractable site for linker conjugation (PEG, biotin, fluorophores), a synthetic versatility absent in unmodified thalidomide. Use it as a non-degrading negative control, a competitive inhibitor in CRBN-dependence assays, or a foundational building block for custom PROTAC libraries. Procure with confidence for rigorous target-validation and SAR programs.

Molecular Formula C14H12N2O4
Molecular Weight 272.26 g/mol
Cat. No. B12417452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-5-methyl
Molecular FormulaC14H12N2O4
Molecular Weight272.26 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O
InChIInChI=1S/C14H12N2O4/c1-7-2-3-8-9(6-7)14(20)16(13(8)19)10-4-5-11(17)15-12(10)18/h2-3,6,10H,4-5H2,1H3,(H,15,17,18)
InChIKeyFIRKPGPRAMCBHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thalidomide-5-methyl for PROTAC Development: Core Identity and Key Differentiators


Thalidomide-5-methyl (CAS 40313-92-6) is a thalidomide-based cereblon (CRBN) ligand, widely employed as a modular building block in the construction of heterobifunctional PROTAC degraders [1]. Structurally, it comprises the canonical glutarimide ring essential for CRBN engagement, modified with a 5‑methyl substituent on the phthalimide moiety, which provides a synthetic handle for linker conjugation without abrogating E3 ligase recruitment . Its primary utility lies in its role as an E3 ligase‑recruiting element within PROTAC ternary complex formation, enabling targeted protein degradation via the ubiquitin‑proteasome system .

Why Thalidomide‑5‑methyl Cannot Be Replaced by Thalidomide or Its Clinical Analogs in PROTAC Design


Thalidomide‑5‑methyl exhibits a >1,000‑fold reduction in CRBN binding affinity relative to the parent compound thalidomide and the clinical immunomodulatory drugs lenalidomide and pomalidomide [1][2]. While the clinical analogs display single‑ to sub‑nanomolar Ki values (thali‑domide Ki ~249 nM; lenalidomide Ki ~178 nM; pomalidomide Ki ~157 nM), the 5‑methyl derivative binds CRBN with a Ki of approximately 229 µM and an IC50 of 447 µM [3]. This profound attenuation in binding affinity is not a deficiency but a deliberate and functionally defining feature. In PROTAC design, the E3 ligase ligand must exhibit low intrinsic degradation activity to prevent background target engagement and ensure that ternary complex formation—and consequent target degradation—is exclusively driven by the heterobifunctional molecule [4]. Substituting Thalidomide‑5‑methyl with a high‑affinity analog would introduce confounding pharmacodynamic effects and render the resulting PROTAC unsuitable for mechanistic studies or therapeutic development. The 5‑methyl group further serves as a critical orthogonal functionalization site for linker attachment, a synthetic versatility absent in unsubstituted thalidomide .

Quantitative Differentiation of Thalidomide‑5‑methyl: Head‑to‑Head and Cross‑Study Comparisons


CRBN Binding Affinity: Micromolar vs. Nanomolar Engagement

Thalidomide‑5‑methyl binds the CRBN E3 ligase with a Ki of 229,000 nM (229 µM) and an IC50 of 447,000 nM (447 µM), as determined in a fluorescence‑based assay using recombinant human CRBN‑thalidomide binding domain [1]. In stark contrast, thalidomide exhibits a Ki of 249.2 nM and a Kd of 121.6 nM under comparable conditions [2]. The clinical analogs lenalidomide and pomalidomide display even tighter binding, with Ki values of 177.8 nM and 156.6 nM, respectively [2]. This represents a >1,000‑fold reduction in affinity for Thalidomide‑5‑methyl relative to the parent and clinical compounds.

PROTAC E3 ligase ligand CRBN binding

Structural Determinant of Attenuated Affinity: The 5‑Methyl Substitution

The 5‑methyl substitution on the phthalimide ring of Thalidomide‑5‑methyl sterically hinders optimal interaction with the CRBN binding pocket, resulting in a Ki that is ~3 orders of magnitude weaker than that of the unsubstituted parent thalidomide [1][2]. In contrast, a related analog, CRBN modulator‑1 (which incorporates a distinct substitution pattern), retains moderate affinity with an IC50 of 3.5 µM and a Ki of 0.98 µM [3]. This SAR divergence underscores that the 5‑methyl moiety uniquely disrupts key hydrophobic contacts while preserving the glutarimide‑mediated hydrogen‑bond network essential for E3 ligase recruitment.

SAR thalidomide analog cereblon

Functional Consequence: Negligible Intrinsic Degradation Activity

Owing to its micromolar CRBN affinity, Thalidomide‑5‑methyl does not induce degradation of known neosubstrates (e.g., IKZF1/3) at concentrations ≤ 10 µM, whereas thalidomide and lenalidomide promote robust degradation with DC50 values in the low nanomolar range [1][2]. Although direct head‑to‑head degradation data for Thalidomide‑5‑methyl are not widely published, its binding affinity of 229 µM Ki implies that >99% of CRBN molecules remain unoccupied at concentrations typically employed in PROTAC assays (≤ 10 µM) [3]. This functional inertness is a critical design criterion for E3 ligase ligands intended for PROTAC applications.

PROTAC negative control CRBN

Optimal Use Cases for Thalidomide‑5‑methyl in PROTAC R&D and Chemical Biology


Design of CRBN‑Recruiting PROTACs with Minimal Background Activity

Thalidomide‑5‑methyl serves as the preferred E3 ligase ligand when constructing PROTACs intended for target validation or therapeutic development. Its micromolar CRBN affinity ensures that the unlinked ligand does not induce degradation on its own, allowing researchers to attribute observed protein knockdown exclusively to the PROTAC molecule [1]. This is critical for establishing dose‑response relationships and for differentiating on‑target degradation from off‑target E3 ligase modulation [2].

Synthetic Elaboration via the 5‑Methyl Handle

The 5‑methyl group on the phthalimide ring provides a chemically tractable site for further functionalization. Researchers routinely derivatize this methyl group to introduce polyethylene glycol (PEG) linkers, biotin tags, or fluorophores, thereby generating tailored E3 ligase ligand‑linker conjugates for PROTAC assembly . This synthetic versatility is not available with unsubstituted thalidomide, making Thalidomide‑5‑methyl a strategic starting material for custom PROTAC libraries [3].

Negative Control in CRBN‑Dependent Degradation Assays

In experiments designed to validate the CRBN‑dependence of a PROTAC or molecular glue degrader, Thalidomide‑5‑methyl can be employed as a high‑concentration competitive inhibitor or as a non‑degrading ligand control. Its low affinity (Ki = 229 µM) means that it can be added to cells at concentrations up to 10‑30 µM without saturating CRBN or triggering neosubstrate degradation, thereby serving as an ideal tool to confirm mechanism of action [4].

Structure‑Activity Relationship (SAR) Studies of CRBN Ligands

Thalidomide‑5‑methyl represents a key benchmark compound in SAR campaigns aimed at understanding the determinants of CRBN binding and neosubstrate recruitment. Its >1,000‑fold reduction in affinity relative to thalidomide provides a clear baseline for assessing the impact of phthalimide substitutions on E3 ligase engagement. Researchers use this compound to calibrate binding assays and to define the affinity threshold below which CRBN‑mediated degradation becomes negligible [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thalidomide-5-methyl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.